molecular formula C5H6BrClN2 B585052 4-bromo-1-(2-chloroethyl)-1H-pyrazole CAS No. 663941-72-8

4-bromo-1-(2-chloroethyl)-1H-pyrazole

Cat. No. B585052
Key on ui cas rn: 663941-72-8
M. Wt: 209.471
InChI Key: NOFUQFJPUMIBER-UHFFFAOYSA-N
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Patent
US08697725B2

Procedure details

4-Bromopyrazole (700 mg, 4.76 mmol, available from Aldrich), cesium carbonate (2328 mg, 7.14 mmol, available from Aldrich) and 1-bromo-2-chloroethane (0.592 ml, 7.14 mmol, available from Acros) were suspended in N,N-dimethylformamide (DMF) (14 ml) and heated to 60° C. under microwave conditions in an Emrys Optimiser for 1 hour. The mixture was partitioned between water (20 ml) and ethyl acetate (60 ml). The aqueous layer was run off and the organic washed (water ×3 (10 ml), brine (10 ml)), dried (magnesium sulfate) and evaporated to dryness to give the desired compound (868 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2328 mg
Type
reactant
Reaction Step Two
Quantity
0.592 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:14][CH2:15][Cl:16]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:14][CH2:15][Cl:16])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC=1C=NNC1
Step Two
Name
cesium carbonate
Quantity
2328 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0.592 mL
Type
reactant
Smiles
BrCCCl
Step Four
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (20 ml) and ethyl acetate (60 ml)
WASH
Type
WASH
Details
the organic washed (water ×3 (10 ml), brine (10 ml))
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 868 mg
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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